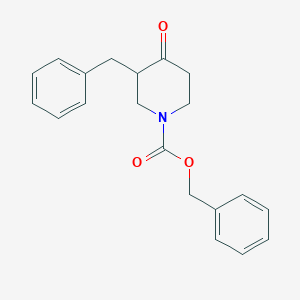

1-Cbz-3-benzyl-piperidin-4-one

Description

Contextualization of Piperidinone Scaffolds in Synthetic Chemistry

Piperidinone scaffolds, which are six-membered nitrogen-containing heterocyclic rings with a ketone functional group, represent a privileged structure in synthetic and medicinal chemistry. psu.edu The piperidine (B6355638) ring itself is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals. nih.govacs.orgwikipedia.org Its prevalence is due to its ability to adopt well-defined three-dimensional conformations, which allows for precise spatial orientation of substituents that can interact with biological targets.

The introduction of a ketone group, creating a piperidinone, further enhances its synthetic value. The ketone provides a reactive handle for a wide array of chemical transformations, including reductions, alkylations, and condensation reactions. acgpubs.org This versatility allows chemists to introduce molecular diversity and build complexity, making piperidinones key intermediates in the synthesis of various biologically active compounds, including potential therapeutics for Alzheimer's disease. acgpubs.orgacs.org

Significance of the N-Cbz Protecting Group in Piperidine Chemistry

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. For the secondary amine within the piperidine ring, the benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group. total-synthesis.comwikipedia.org Introduced by Bergmann and Zervas in the 1930s for peptide synthesis, the Cbz group effectively masks the nucleophilicity and basicity of the amine. total-synthesis.comwikipedia.org

The Cbz group is valued for its stability under a wide range of reaction conditions, including those that are basic and mildly acidic. tandfonline.com This stability allows for selective manipulation of other parts of the molecule, such as the ketone at the 4-position of the piperidinone ring. Crucially, the Cbz group can be removed under specific and mild conditions, most commonly through catalytic hydrogenation, which cleaves the benzyl (B1604629) C-O bond to release the free amine, carbon dioxide, and toluene. total-synthesis.comtandfonline.com This orthogonality to many other protecting groups and reaction types makes it an essential tool in the synthesis of complex piperidine derivatives. total-synthesis.com

| Protecting Group | Abbreviation | Structure | Cleavage Conditions |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | -C(O)OCH₂C₆H₅ | H₂, Pd/C (Hydrogenolysis) |

| tert-Butoxycarbonyl | Boc | -C(O)OC(CH₃)₃ | Strong Acid (e.g., TFA, HCl) |

| Fluorenylmethyloxycarbonyl | Fmoc | -C(O)OCH₂-Fmoc | Base (e.g., Piperidine) |

Importance of the 3-Benzyl Moiety in Synthetic Strategy and Derivatization

The presence of a substituent at the 3-position of the piperidinone ring, adjacent to the ketone, introduces significant stereochemical and synthetic possibilities. In 1-Cbz-3-benzyl-piperidin-4-one, the benzyl group (a phenylmethyl group) at this position serves several key functions. ontosight.ai

Firstly, it establishes a stereocenter, which can be used to direct the stereochemical outcome of subsequent reactions. For example, the reduction of the adjacent ketone can be influenced by the steric bulk of the benzyl group, leading to the preferential formation of one diastereomer of the corresponding alcohol over the other. Secondly, the protons on the carbon alpha to both the benzyl group and the ketone are acidic and can be removed to form an enolate. This enolate can then be reacted with various electrophiles, allowing for the introduction of new substituents at the 3-position, further elaborating the structure. Finally, the benzyl group itself can be a key pharmacophoric element or a precursor to other functional groups through modification of the aromatic ring.

Overview of this compound as a Versatile Synthetic Intermediate

The combination of the piperidinone scaffold, the N-Cbz protecting group, and the 3-benzyl substituent makes this compound a highly valuable and versatile intermediate in organic synthesis. ontosight.ai The N-Cbz group provides robust protection of the ring nitrogen, allowing chemists to focus on the reactivity of the ketone and the alpha-positions. The ketone at the 4-position is a key site for a variety of transformations, including:

Reduction to form 4-hydroxypiperidines.

Reductive amination to introduce new nitrogen-containing substituents.

Wittig-type reactions to form exocyclic double bonds.

Enolate formation and subsequent alkylation or acylation at the 3- or 5-positions.

The 3-benzyl group provides steric influence and a site for further functionalization. ontosight.ai This trifecta of functional handles allows for a modular approach to the synthesis of complex, highly substituted piperidine derivatives, which are often sought after in drug discovery programs. ontosight.aimdpi.com

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Ketone Reduction | NaBH₄, LiAlH₄, L-Selectride | cis- or trans-4-Hydroxy-piperidine derivative |

| Reductive Amination | R-NH₂, NaBH(OAc)₃ | 4-Amino-piperidine derivative |

| Wittig Reaction | Ph₃P=CHR | 4-Alkylidene-piperidine derivative |

| Enolate Alkylation | LDA, R-X | 3,3-Disubstituted-piperidin-4-one derivative |

| Cbz Deprotection | H₂, Pd/C | 3-Benzyl-piperidin-4-one |

Historical Perspective on the Development and Utility of Related Piperidinone Structures

The synthesis of piperidinone structures has a history rooted in classic organic reactions. One of the earliest and most notable methods is the Petrenko-Kritschenko piperidone synthesis, which is a multicomponent reaction involving an alkyl-1,3-acetonedicarboxylate, an aldehyde (like benzaldehyde), and an amine. wikipedia.orgchemrevlett.com This reaction and others like it provided the initial access to the core piperidinone framework.

Over the last few decades, significant efforts have been dedicated to developing more efficient and stereoselective methods for synthesizing substituted piperidinones. These include aza-Diels-Alder reactions, ring-closing metathesis, and various tandem cyclization processes. mdpi.comacs.org The development of these methods has been driven by the continued importance of the piperidine scaffold in pharmaceuticals. nih.govacs.org For instance, the drug Donepezil, used for treating Alzheimer's disease, contains a 1,4-disubstituted piperidine core, highlighting the therapeutic relevance of this structural class. nih.govacs.orgacs.org The synthesis of analogs and the exploration of different substitution patterns on the piperidine ring remain active areas of research. acs.org

Scope and Objectives of Research on this compound

Current and future research involving this compound is focused on several key objectives. A primary goal is to utilize this compound as a building block for the total synthesis of complex natural products that contain a substituted piperidine core. Its pre-installed functionalities and stereocenter make it an attractive starting material for convergent synthetic strategies.

Another major research avenue is its application in medicinal chemistry. ontosight.ai Scientists are exploring the derivatization of this compound to create libraries of novel compounds for screening against various biological targets. The aim is to discover new therapeutic agents for a range of conditions. Research also focuses on developing novel synthetic methodologies that use this piperidinone to access unique and challenging molecular architectures, thereby expanding the toolbox of synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-benzyl-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19-11-12-21(14-18(19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKIVCPLRBDVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cbz 3 Benzyl Piperidin 4 One

Retrosynthetic Disconnections and Strategic Approaches to the Piperidinone Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For 1-Cbz-3-benzyl-piperidin-4-one, several strategic disconnections can be envisioned, highlighting different forward-synthetic approaches.

A primary disconnection strategy involves breaking the C-N bonds of the piperidine (B6355638) ring. This leads to an open-chain precursor, suggesting a synthesis based on the cyclization of a linear δ-amino pentanal or a related derivative. rsc.org This approach focuses on forming one or two C-N bonds in a key cyclization step.

Another common strategy is to disconnect the C-C bond adjacent to the carbonyl group, specifically the C3-C4 bond. This disconnection points towards an intramolecular condensation reaction, such as the Dieckmann condensation, starting from a suitably substituted diester. wikipedia.orgmasterorganicchemistry.com This method is powerful for forming five- and six-membered rings. wikipedia.org

A third, and highly practical, approach involves disconnecting the C3-benzyl bond. This retrosynthetic step suggests a strategy based on the functionalization of a pre-formed piperidinone ring. The synthesis would begin with a simpler precursor, such as 1-Cbz-4-piperidone, followed by the introduction of the benzyl (B1604629) group at the C3 position via an alkylation reaction. youtube.comyoutube.com This approach is often favored for its modularity and the ready availability of the N-protected 4-piperidone (B1582916) starting material. guidechem.comchemicalbook.com

These distinct retrosynthetic pathways map onto the major classes of synthetic reactions used to construct the target molecule, which are detailed in the subsequent sections.

Classical and Established Synthetic Routes

Classical methods for piperidinone synthesis have long been established and remain valuable for their reliability and scalability. These routes typically involve the formation of the heterocyclic ring from acyclic precursors or the modification of existing ring systems.

The construction of the piperidinone ring from a linear precursor is a fundamental strategy. One such approach involves a tandem oxidation-cyclization-oxidation process. acs.orgacs.org In this methodology, an unsaturated amino alcohol is first oxidized to the corresponding aldehyde. This intermediate then undergoes an intramolecular cyclization, followed by a subsequent oxidation to yield the final 3-substituted 4-piperidinone. acs.org While not specifically detailed for this compound, this method offers a concise route to the core structure from simple, open-chain starting materials. acs.orgacs.org The key step is the formation of the C3-C4 bond during the cyclization of the intermediate aldehyde. acs.org

Another established method is the Mannich reaction, which involves the condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group, to form β-amino carbonyl compounds. chemrevlett.com Modified Mannich reactions have been elegantly used to synthesize 2,6-diaryl-substituted piperidin-4-ones, demonstrating the utility of this reaction in building the piperidine core. chemrevlett.com

Intramolecular ring-closing reactions are highly effective for synthesizing cyclic compounds, including the piperidinone core.

The Dieckmann condensation is a base-catalyzed intramolecular reaction of a diester to form a β-keto ester. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for creating 5- and 6-membered rings. wikipedia.orgmasterorganicchemistry.com The synthesis of the related 1-benzyl-4-piperidone can be achieved via a sequence involving a 1,4-addition of benzylamine (B48309) to methyl acrylate (B77674) to form a diester, which then undergoes a Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the target piperidone. chemicalbook.com A similar strategy, starting with benzyl carbamate (B1207046) and the appropriate di-Michael acceptor, could theoretically be adapted to form the 1-Cbz-4-piperidone core, which could then be further functionalized.

| Reaction | Starting Materials | Key Steps | Product | Reference |

| Dieckmann Condensation | Benzylamine, Methyl Acrylate | 1,4-Addition, Intramolecular Condensation, Hydrolysis, Decarboxylation | 1-Benzyl-4-piperidone | chemicalbook.com |

Intramolecular Michael additions (or aza-Michael reactions) represent another powerful ring-closing strategy. nih.gov This reaction involves the addition of an amine nucleophile to an α,β-unsaturated carbonyl compound within the same molecule. rsc.org By designing a precursor containing both an amine (protected with a Cbz group) and a suitable Michael acceptor, an intramolecular cyclization can be triggered to form the piperidine ring. This approach is versatile and has been used extensively in the synthesis of piperidines and related nitrogen heterocycles. nih.govrsc.org

Perhaps the most direct and widely used method for synthesizing this compound involves the alkylation of a pre-formed piperidinone. This strategy leverages the availability of N-protected 4-piperidones as starting materials. guidechem.com

The synthesis begins with the protection of 4-piperidone. 1-Cbz-4-piperidone can be prepared through the reaction of 4-piperidone or its hydrochloride salt with benzyl chloroformate under basic conditions. guidechem.comchemicalbook.com Various bases and solvent systems, such as sodium carbonate in a THF/water mixture or triethylamine (B128534) in dichloromethane, have been reported to give high yields of the desired product. chemicalbook.comsmolecule.com

Once 1-Cbz-4-piperidone is obtained, the benzyl group is introduced at the C3 position. This is typically achieved by forming an enolate or a more stable enamine intermediate, which then acts as a nucleophile to attack benzyl bromide. youtube.com The use of aminium salts under acidic conditions can also facilitate this type of alkylation. youtube.com This sequence provides a modular and efficient route to the final target compound.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| Protection | 4-Piperidone hydrochloride, Benzyl chloroformate | Triethylamine, Dichloromethane, 0°C to RT | 1-Cbz-4-piperidone | chemicalbook.com |

| Alkylation | 1-Cbz-4-piperidone, Benzyl bromide | Base (e.g., LDA) or Acidic Conditions | This compound | youtube.com |

Modern and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced a variety of advanced, catalyst-based methods that offer improved efficiency, selectivity, and milder reaction conditions for the synthesis of complex heterocyclic molecules.

Palladium-catalyzed reactions have become a cornerstone of modern organic synthesis for their ability to form C-C and C-N bonds efficiently. nih.govmdpi.com Palladium catalysts can be used to promote intramolecular cyclizations of appropriately designed precursors to form the piperidine ring. nih.gov For instance, palladium-catalyzed intramolecular hydroamination or aza-Heck cyclizations can construct the heterocyclic core under relatively mild conditions. nih.gov These methods often exhibit high functional group tolerance. The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination steps. youtube.com

Asymmetric catalysis addresses the crucial challenge of controlling stereochemistry. Since the C3 position of this compound is a stereocenter, enantioselective synthesis is highly desirable for pharmaceutical applications. snnu.edu.cnnih.gov While a generally applicable asymmetric route to all 3-substituted piperidines remains elusive, significant progress has been made. snnu.edu.cnnih.gov Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids, which can then be converted to the corresponding piperidines. snnu.edu.cnnih.govacs.org This multi-step process involves the partial reduction of a pyridine (B92270), followed by the key Rh-catalyzed asymmetric carbometalation, and a final reduction. snnu.edu.cnacs.org Organocatalytic approaches, using small chiral organic molecules as catalysts, have also emerged as a powerful tool for the enantioselective construction of substituted piperidines. acs.org

| Method | Catalyst Type | Key Transformation | Stereocontrol | Reference |

| Asymmetric Reductive Heck | Rhodium Complex | Carbometalation of a dihydropyridine | High enantioselectivity | snnu.edu.cnnih.govacs.org |

| Organocatalysis | Chiral Amines (e.g., Proline-derived) | Mannich/Michael Reactions | Enantioselective C-C bond formation | acs.org |

Multi-Component Reactions (MCRs) Incorporating Piperidinone Formation

Multi-component reactions (MCRs) offer a highly efficient route to complex molecular architectures like the piperidinone core by combining three or more reactants in a single, one-pot operation. This approach adheres to the principles of atom economy and step economy, making it an attractive strategy for library synthesis and process chemistry.

One plausible MCR approach for the synthesis of a 3-substituted-4-piperidone scaffold is a variation of the Mannich reaction. A three-component reaction involving an amine, an aldehyde, and a dienolate can be envisioned. Specifically, a vinylogous Mannich-type reaction using a 1,3-bis-silylenol ether as a functionalized dienolate, an aldehyde, and a chiral amine can produce multi-substituted, chiral dihydropyridinone compounds. rsc.org These intermediates are versatile precursors that can be further elaborated to the desired piperidinone. rsc.org

Another powerful MCR is the Ugi four-component reaction (U-4CR), which is renowned for its ability to generate significant molecular diversity. While typically used to create α-aminoacyl amide derivatives, it has been adapted for the synthesis of heterocyclic scaffolds. A strategy could involve a ketone, an amine, a carboxylic acid, and an isocyanide to build a highly functionalized acyclic intermediate that could subsequently be cyclized to form the piperidinone ring.

A conceptual four-component reaction involving an aldehyde (e.g., benzaldehyde), an ammonia (B1221849) equivalent, an acyl chloride, and a suitable dienophile could also be employed to construct the piperidone ring via an in-situ generated azadiene, which then undergoes a Diels-Alder reaction. researchgate.net This method allows for the incorporation of high levels of skeletal and stereochemical diversity. researchgate.net

Table 1: Representative Multi-Component Reaction Strategies for Piperidinone Scaffolds

| MCR Type | Key Reactants | Intermediate/Product Type | Potential for 3-Benzyl Scaffolds | Reference |

| Vinylogous Mannich | Dienolate, Aldehyde, Chiral Amine | Chiral Dihydropyridinone | High, by selection of appropriate dienolate and aldehyde. | rsc.org |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Possible, through post-MCR cyclization of a functionalized product. | |

| Aza-Diels-Alder | Aldehyde, Amine, Acyl Chloride, Dienophile | Substituted Piperidone | High, allows for varied substitution patterns based on starting materials. | researchgate.net |

Green Chemistry Principles in Synthesis (e.g., Solvent-Free, Aqueous Media, Biocatalysis)

The application of green chemistry principles to the synthesis of piperidinone scaffolds aims to reduce environmental impact by utilizing safer solvents, minimizing waste, and improving energy efficiency.

Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. Aza-Diels-Alder reactions to form piperidine-based heterocycles have been investigated in aqueous media. nih.govfigshare.com For instance, the reaction can be performed using a saturated ammonium (B1175870) chloride solution, minimizing the need for organic solvents. nih.gov While yields can be modest, the environmental benefits are significant. nih.govfigshare.com The interruption of palladium-catalyzed hydrogenation of pyridine derivatives by the presence of water has also been developed as a method to access piperidinones, showcasing a novel, selective reaction in which water plays a key role. nih.gov

Greener Solvent and Base Systems: Traditional piperidinone syntheses, such as those relying on the Dieckmann condensation, often use hazardous reagents and solvents. An alternative green approach involves the direct alkylation of 4-piperidone derivatives. This has been demonstrated for N-substituted piperidones using acetonitrile (B52724) as the solvent and powdered sodium carbonate as the base. acs.orgnih.gov This system avoids more hazardous solvents and strong bases, minimizes waste streams, and offers high atom economy. nih.govfigshare.com

Biocatalysis: Biocatalysis offers a powerful green alternative for producing chiral molecules with high selectivity under mild conditions. Enzymes like transaminases can be used to generate reactive imine intermediates for subsequent complexity-building reactions, such as the Mannich reaction, to form substituted piperidines. nih.govresearchgate.net Furthermore, hydroxylase enzymes can perform selective C-H oxidation on piperidine rings, installing functional groups that can be used to build more complex derivatives. chemistryviews.org This biocatalytic approach, combined with methods like radical cross-coupling, streamlines the synthesis of high-value, enantiopure piperidines from inexpensive starting materials. chemistryviews.org

Flow Chemistry and Automated Synthesis of this compound

Flow chemistry provides significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of heterocyclic compounds, including piperidines, is well-suited to flow processes.

A potential flow synthesis of the 3-benzyl-piperidin-4-one core could be adapted from known batch reactions, such as the double aza-Michael addition used to form 2-substituted-4-piperidones. acs.org In a hypothetical flow setup, streams of the precursor divinyl ketone and benzylamine (which would form the N-benzyl analogue, later convertible to the N-Cbz target) would be mixed at a T-junction and passed through a heated reactor coil. The precise control over temperature, residence time, and stoichiometry afforded by the flow reactor could optimize yield and minimize byproduct formation. The output could then be directed through in-line purification columns containing solid-supported scavengers to remove excess reagents or byproducts, enabling a continuous stream of the purified product. durham.ac.uk Such automated systems can be used to rapidly generate libraries of related compounds for medicinal chemistry programs. durham.ac.uk

Stereoselective Synthesis Considerations

The presence of a benzyl group at the C3 position of the piperidinone ring introduces a stereocenter, making stereoselective synthesis a critical consideration for accessing enantiomerically pure forms of the compound.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials. For this compound, the amino acid L- or D-phenylalanine is an ideal starting point, as it possesses the necessary benzyl group at a defined stereocenter. baranlab.orguh.edu

A plausible synthetic sequence starting from L-phenylalanine could involve:

Reduction of the carboxylic acid to an alcohol.

Protection of the primary amine (e.g., as a Cbz group).

Oxidation of the alcohol to an aldehyde.

Chain extension and subsequent cyclization to form the piperidinone ring.

This strategy internalizes the chiral information from the starting material into the final product, providing a reliable method for obtaining a specific enantiomer. The use of phenylalanine isosteres in the synthesis of conformationally restricted piperidones further validates this approach. nih.gov

Asymmetric Induction Strategies

Asymmetric induction involves the creation of a new stereocenter under the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral precursor to direct the stereochemical outcome of a key bond-forming reaction. For piperidine synthesis, Evans oxazolidinone and pseudoephedrine-based auxiliaries have been successfully employed. whiterose.ac.uk A potential strategy involves the conjugate addition of a benzyl group equivalent to an α,β-unsaturated ester bearing a chiral auxiliary. Subsequent removal of the auxiliary and cyclization would yield the enantioenriched 3-benzyl-piperidin-4-one. wikipedia.orgwhiterose.ac.uk

Chiral Catalysis: This is an economically favorable approach where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Organocatalysis: Chiral amines, such as proline derivatives, can catalyze asymmetric Mannich or Michael reactions. A cascade reaction involving an aza-Michael addition followed by an intramolecular cyclization, catalyzed by a chiral organocatalyst, could construct the piperidinone ring while setting the C3 stereocenter. thieme.de

Transition Metal Catalysis: Rhodium-catalyzed asymmetric reductive Heck reactions have been developed to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids. snnu.edu.cnnih.govacs.org This method establishes the C3-aryl stereocenter with high enantioselectivity and could be adapted for piperidinone precursors.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, such as Cinchona alkaloid derivatives, are effective in promoting asymmetric α-alkylation reactions. nih.gov This could be applied to the benzylation of a piperidinone enolate precursor under basic conditions to install the C3-benzyl group stereoselectively.

Diastereoselective Control in Precursor Synthesis

When a molecule already contains one or more stereocenters, the introduction of a new one requires control of the relative stereochemistry (diastereoselectivity). In the synthesis of this compound, this would be relevant if the piperidinone ring were constructed from a precursor that was already chiral at a different position (e.g., C2 or C5).

Substrate-controlled diastereoselectivity is a common strategy. For instance, the hydrogenation of a substituted pyridine precursor often proceeds with facial selectivity dictated by existing substituents, leading to cis-piperidines. whiterose.ac.uk The resulting diastereomer can sometimes be converted to the more thermodynamically stable trans isomer via base-mediated epimerization. whiterose.ac.uk

Alternatively, directed functionalization can provide high levels of diastereocontrol. The deprotonation of an N-protected piperidinone can form a lithium enolate, and its subsequent reaction with an electrophile (like benzyl bromide) can be highly diastereoselective, with the incoming group's trajectory being controlled by the steric and electronic properties of the existing substituents on the ring. ox.ac.uk

Table 2: Summary of Stereoselective Synthesis Strategies

| Strategy | Method | Key Principle | Example/Application | Reference |

| Chiral Pool | Use of L/D-Phenylalanine | Incorporates existing stereocenter from a natural product. | Synthesis of piperidones from amino acids. | baranlab.orgnih.gov |

| Asymmetric Induction | Chiral Auxiliary | Temporary covalent bonding of a chiral moiety to direct a reaction. | Evans oxazolidinone in conjugate additions. | whiterose.ac.uk |

| Chiral Catalyst | A substoichiometric chiral agent creates an asymmetric environment. | Rh-catalyzed asymmetric Heck reaction; Proline-catalyzed cyclizations. | thieme.denih.gov | |

| Diastereoselective Control | Substrate Control | Existing stereocenters in the substrate direct the approach of reagents. | Diastereoselective hydrogenation of substituted pyridines. | whiterose.ac.uk |

| Reagent Control | Stereoselective functionalization of a prochiral center in a chiral molecule. | Diastereoselective alkylation of a piperidinone enolate. | ox.ac.uk |

Chemical Reactivity and Transformations of 1 Cbz 3 Benzyl Piperidin 4 One

Reactions at the Ketone Carbonyl Functionality (C-4 Position)

The ketone at the C-4 position is a primary site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Nucleophilic Additions (e.g., Grignard, Organolithium, Hydride Reductions)

Nucleophilic addition to the carbonyl group of 1-Cbz-3-benzyl-piperidin-4-one provides a direct route to 4-substituted-4-hydroxypiperidines. The stereochemical outcome of these reactions is influenced by the steric hindrance imposed by the C-3 benzyl (B1604629) group.

Hydride Reductions: The reduction of the C-4 ketone to a hydroxyl group can be achieved with various hydride reagents. The choice of reagent can influence the diastereoselectivity of the resulting alcohol. For instance, the reduction of a similar N-Cbz protected piperidinone with sodium borohydride (B1222165) (NaBH₄) can lead to a mixture of diastereomers, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride) have been shown to provide higher diastereoselectivity, favoring the formation of the syn-amino alcohol. This stereochemical preference is often rationalized by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the less hindered face.

Grignard and Organolithium Reagents: The addition of Grignard or organolithium reagents allows for the introduction of alkyl, aryl, or vinyl groups at the C-4 position, leading to the formation of tertiary alcohols. The reactivity of N-benzyl-4-piperidone with Grignard reagents is well-established and serves as a foundational method for producing a wide array of 4-substituted-N-benzylpiperidine derivatives. While specific studies on this compound are limited, the principles of nucleophilic addition are expected to be similar, with the stereochemistry of the addition being influenced by the adjacent benzyl group.

| Reaction Type | Reagent | Product | Key Findings |

|---|---|---|---|

| Hydride Reduction | NaBH₄ | 1-Cbz-3-benzyl-piperidin-4-ol | Generally produces a mixture of diastereomers. |

| Hydride Reduction | L-Selectride | 1-Cbz-3-benzyl-piperidin-4-ol | Often provides high diastereoselectivity for the syn isomer. nih.gov |

| Grignard Addition | R-MgX | 1-Cbz-3-benzyl-4-alkyl/aryl-piperidin-4-ol | Introduces a variety of substituents at the C-4 position. |

| Organolithium Addition | R-Li | 1-Cbz-3-benzyl-4-alkyl/aryl-piperidin-4-ol | Similar to Grignard addition for C-C bond formation. |

Olefinations (e.g., Wittig, Horner-Wadsworth-Emmons, Tebbe Reagent)

Olefinating agents convert the C-4 ketone into an exocyclic double bond, providing a key intermediate for further functionalization.

Wittig Reaction: The Wittig reaction, utilizing a phosphonium (B103445) ylide, is a widely used method for converting ketones to alkenes. The reaction of N-protected piperidin-4-ones with Wittig reagents has been employed in the synthesis of various biologically active molecules. For this compound, this reaction would yield 1-Cbz-3-benzyl-4-methylenepiperidine or its substituted derivatives, depending on the ylide used. The choice between stabilized and non-stabilized ylides can influence the stereochemistry of the resulting alkene in cases where trisubstituted double bonds are formed.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which employs a phosphonate (B1237965) carbanion, is a popular alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. This reaction is known for its high efficiency and the ease of removal of the phosphate (B84403) byproduct. The HWE reaction on this compound would provide access to α,β-unsaturated esters, nitriles, or ketones at the C-4 position, which are valuable Michael acceptors.

Tebbe Reagent: The Tebbe reagent is a powerful methylenating agent, particularly useful for sterically hindered ketones. It offers a milder alternative to the Wittig reaction for the introduction of a methylene (B1212753) group.

| Reaction Type | Reagent | Product Type | Key Features |

|---|---|---|---|

| Wittig Reaction | Ph₃P=CHR | 4-Alkylidene-piperidine | Versatile for introducing various substituents. |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et | 4-(Carbethoxymethylene)-piperidine | Typically provides (E)-alkenes with high selectivity. |

| Tebbe Olefination | Tebbe Reagent | 4-Methylene-piperidine | Effective for hindered ketones. |

Condensation Reactions (e.g., Knoevenagel, Mannich, Aldol)

Condensation reactions at the C-4 position allow for the formation of new carbon-carbon bonds and the introduction of functionalized side chains.

Knoevenagel Condensation: This reaction involves the condensation of the ketone with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base. The product is an α,β-unsaturated compound, which can serve as a versatile intermediate for further synthetic manipulations. The Knoevenagel condensation of N-substituted 4-piperidones is a well-documented transformation. lookchem.com

Mannich Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, it can act as the carbonyl component, reacting with a primary or secondary amine and another carbonyl compound to form a β-amino carbonyl compound, known as a Mannich base. This reaction provides a route to more complex piperidine (B6355638) derivatives with potential biological activity. nih.gov

Aldol (B89426) Condensation: While less common for ketones like this compound to act as the nucleophilic enolate component due to the presence of the C-3 substituent, it can readily act as the electrophilic partner in reactions with enolates derived from other ketones or aldehydes.

Derivatization to Imines, Oximes, Hydrazones, and Enamines

The carbonyl group of this compound can be readily converted into various C=N double bond-containing functional groups.

Imines, Oximes, and Hydrazones: The reaction with primary amines, hydroxylamine, or hydrazine (B178648) and its derivatives leads to the formation of the corresponding imines, oximes, and hydrazones. These derivatives are often stable, crystalline solids and can be used for characterization or as intermediates for further transformations, such as the Beckmann rearrangement of oximes. The synthesis of hydrazone derivatives of 4-oxopiperidines has been reported as a route to compounds with potential biological activities. nih.gov

Enamines: Reaction with secondary amines, such as pyrrolidine (B122466) or morpholine, under acid catalysis yields an enamine. The resulting enamine is a nucleophilic species that can undergo alkylation or acylation at the β-carbon, providing a method for C-C bond formation at the C-5 position of the piperidine ring.

Baeyer-Villiger Oxidation and Ring Expansion

The Baeyer-Villiger oxidation offers a method for the ring expansion of cyclic ketones to lactones. organic-chemistry.orgadichemistry.comwikipedia.org In the case of this compound, this reaction would lead to the formation of a seven-membered lactam (a caprolactam derivative). The regioselectivity of the Baeyer-Villiger oxidation is predictable based on the migratory aptitude of the adjacent carbon atoms. The more substituted carbon atom generally migrates preferentially. Therefore, for this compound, the migration of the more substituted C-3 carbon is expected, leading to the insertion of an oxygen atom between C-3 and C-4.

Transformations of the Piperidine Ring System

Beyond reactions at the C-4 ketone, the piperidine ring of this compound can undergo transformations that alter the heterocyclic core or its substituents.

Synthesis of Spiro-piperidines: The ketone at the C-4 position serves as a handle for the construction of spirocyclic systems. For instance, reaction sequences involving the addition of a nucleophile to the carbonyl group, followed by intramolecular cyclization, can lead to the formation of spiro-piperidines. These spirocyclic structures are of significant interest in medicinal chemistry.

Cleavage of the Cbz Protecting Group: The carboxybenzyl (Cbz) group is a common protecting group for amines and can be removed under various conditions, most commonly by catalytic hydrogenation. This deprotection unmasks the secondary amine, allowing for further functionalization at the nitrogen atom, such as N-alkylation or N-acylation.

Modifications of the Benzyl Group: The benzyl group at the C-3 position can also be a site for chemical modification, although this is less common than reactions at the ketone or the N-Cbz group. For example, benzylic oxidation or hydrogenation of the aromatic ring could be envisioned under specific conditions.

| Transformation | Reagents/Conditions | Product Type | Significance |

|---|---|---|---|

| Spirocyclization | Bifunctional Reagents | Spiro-piperidines | Access to complex, medicinally relevant scaffolds. |

| Cbz-Deprotection | H₂, Pd/C | 3-benzyl-piperidin-4-one | Enables further N-functionalization. |

| N-Alkylation (post-deprotection) | R-X, Base | 1-Alkyl-3-benzyl-piperidin-4-one | Introduction of diverse N-substituents. |

Ring Opening and Recyclization Strategies

While the piperidine ring is generally stable, specific strategies can be envisioned for its cleavage and subsequent reformation, although such transformations are not extensively documented for this particular molecule. One potential, albeit synthetically challenging, pathway could involve a retro-Mannich reaction, which would lead to the opening of the piperidine ring. This type of reaction is typically initiated under conditions that can break the C-N or C-C bonds formed during the initial synthesis of the piperidone. Recyclization could then be achieved under different conditions to potentially form new heterocyclic systems. However, these strategies remain largely theoretical for this specific substrate and represent an area for future synthetic exploration.

Reactions at Alpha-Carbons to the Ketone (e.g., Enolate Chemistry, Alkylation, Halogenation)

The carbon atoms alpha to the carbonyl group (C-3 and C-5) are the most reactive sites for carbon-carbon bond formation due to the acidity of the alpha-protons. Treatment with a suitable base results in the formation of an enolate, which can act as a nucleophile.

Enolate Chemistry and Alkylation: The formation of an enolate from this compound can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with various electrophiles. Alkylation experiments on closely related 1-alkyl-4-piperidones have been successfully demonstrated. rsc.org For instance, the enolate can be reacted with alkyl halides to introduce substituents at the alpha-position. Given the existing benzyl group at C-3, alkylation would be expected to occur predominantly at the C-5 position to avoid steric hindrance. For example, reaction with bromoacetone (B165879) could yield a 3-acetonyl-4-piperidone derivative, a precursor for fused ring systems. rsc.org

Table 1: Representative Alkylation of 4-Piperidone (B1582916) Systems

| Starting Material | Base | Alkylating Agent | Product |

| 1-Benzoyl-4-piperidone | Sodium hydride | Bromoacetone | 1-Benzoyl-3-acetonyl-4-piperidone |

| 1-Alkyl-4-piperidone | LDA | Methyl iodide | 1-Alkyl-3-methyl-4-piperidone |

Halogenation: Alpha-halogenation of the piperidone ring can be accomplished under either acidic or basic conditions.

Acid-catalyzed halogenation proceeds through an enol intermediate. The reaction rate is independent of the halogen concentration.

Base-catalyzed halogenation occurs via an enolate intermediate. This reaction is often difficult to control, and polyhalogenation can occur, particularly if excess halogen is used.

These reactions provide a pathway to alpha-halo ketones, which are versatile intermediates for further transformations, such as Favorskii rearrangements or substitution reactions.

Formation of Spirocyclic Systems

The ketone functionality at C-4 is an ideal handle for the construction of spirocyclic systems, which are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. rsc.orgwhiterose.ac.uk Several methods can be employed to convert this compound into spiropiperidines.

One common approach is the Bucherer-Bergs reaction , where the piperidone is treated with potassium cyanide and ammonium (B1175870) carbonate to form a spirocyclic hydantoin. whiterose.ac.uk Another strategy involves a Wittig reaction to convert the ketone into an exocyclic methylene group. This intermediate can then undergo cyclopropanation to yield a spiro[piperidine-4,1'-cyclopropane] system. whiterose.ac.uk

Furthermore, 1,3-dipolar cycloaddition reactions and reductive amination followed by cyclization are powerful methods for creating more complex spiro-heterocycles. whiterose.ac.uknih.gov For instance, condensation of the piperidone with an appropriate amine followed by a cyclization step can lead to diverse spiro-fused systems. nih.gov Radical hydroarylation of linear aryl halide precursors containing a piperidine moiety has also emerged as a modern method for constructing complex spiropiperidines under mild conditions. nih.gov

Table 2: Methodologies for Spirocycle Synthesis from 4-Piperidones

| Reaction Type | Reagents | Spirocyclic Product |

| Bucherer-Bergs Reaction | KCN, (NH₄)₂CO₃ | Spirohydantoin |

| Wittig Olefination / Cyclopropanation | Ph₃P=CH₂, CuCN, Ethyldiazoacetate | Spirocyclopropane |

| Strecker Reaction / Cyclization | Aniline, TMSCN; then DMFDMA | Spiroimidazolidinone |

| Radical Hydroarylation | Photoredox catalyst, DIPEA | Various spiro-fused heterocycles |

Ring Contraction and Expansion Methodologies

Ring Expansion: The most relevant one-carbon ring expansion methodology for a cyclic ketone like this compound is the Tiffeneau-Demjanov rearrangement . d-nb.infowikipedia.org This reaction sequence typically involves:

Conversion of the ketone to a cyanohydrin via reaction with a cyanide source (e.g., trimethylsilyl (B98337) cyanide).

Reduction of the nitrile group to a primary amine, forming a β-amino alcohol.

Treatment of the β-amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and acid). This forms an unstable diazonium salt, which rearranges with concomitant loss of nitrogen gas and migration of one of the ring carbons, leading to a ring-expanded homologous ketone. wikipedia.orgslideshare.net

Applying this to the target molecule would result in the formation of a 1-Cbz-4-benzyl-azepan-5-one, a seven-membered ring structure.

Ring Contraction: Ring contraction of piperidines is less common but can be achieved through specialized methods. A notable example is a photomediated ring contraction . This process can involve a Norrish Type II reaction of an N-acyl piperidine, leading to a 1,4-diradical intermediate that fragments and re-closes to form a pyrrolidine scaffold. While this has been demonstrated on N-benzoyl piperidines, the principle could potentially be adapted for the N-Cbz protected system.

Reactivity of the N-Cbz Protecting Group

The N-benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under a range of conditions and its susceptibility to removal under specific, mild protocols. total-synthesis.com

Catalytic Hydrogenation for Deprotection

The most common method for the cleavage of the Cbz group is catalytic hydrogenation. This reaction involves treating the protected compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). acs.org The reaction proceeds via hydrogenolysis, breaking the benzylic C-O bond.

This method is highly efficient and clean, as the byproducts are volatile (toluene and carbon dioxide) and the catalyst can be removed by simple filtration. total-synthesis.comacs.org

Catalytic Transfer Hydrogenation: An alternative to using pressurized hydrogen gas is catalytic transfer hydrogenation. In this method, a hydrogen donor molecule is used to provide the hydrogen in situ. Common hydrogen donors include ammonium formate (B1220265) (HCOONH₄), formic acid, or triethylsilane. thieme-connect.comnih.govnih.gov This approach avoids the need for specialized high-pressure hydrogenation equipment and is often faster. thieme-connect.com

Table 3: Conditions for Cbz Deprotection by Hydrogenation

| Method | Catalyst | Hydrogen Source | Solvent | Typical Conditions |

| Catalytic Hydrogenation | 10% Pd/C | H₂ (gas) | Methanol (B129727), Ethanol (B145695), Ethyl Acetate | Room temperature, 1 atm H₂ |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol, Isopropanol (B130326) | Reflux or Microwave irradiation |

Acid-Mediated Deprotection Methods

While Cbz groups are relatively stable to many acidic conditions, they can be cleaved by strong acids, providing an important metal-free alternative to hydrogenation. total-synthesis.comtdcommons.org This is particularly useful when the molecule contains other functional groups that are sensitive to reduction, such as alkenes or alkynes.

Common reagents for acid-mediated deprotection include hydrogen bromide (HBr) in glacial acetic acid. rsc.orgarkat-usa.org The mechanism involves protonation of the carbamate (B1207046) oxygen, followed by nucleophilic attack by the bromide ion at the benzylic carbon (an Sₙ2-type displacement) or formation of a benzyl cation (Sₙ1-type). The resulting unstable carbamic acid readily decarboxylates to yield the free amine. total-synthesis.com Other acidic systems, such as concentrated HCl or HCl in organic solvents, have also been employed effectively. tdcommons.org These acid-based strategies are often scalable, cost-effective, and advantageous in industrial settings where avoiding heavy metal contamination is critical. tdcommons.org

Alternative Deprotection Strategies

While catalytic hydrogenolysis is a standard method for the removal of the Cbz group, its application can be limited by the presence of other reducible functional groups within a molecule or safety concerns related to the use of hydrogen gas and heavy metal catalysts. total-synthesis.comresearchgate.net Consequently, several alternative strategies have been developed to cleave the Cbz group under non-reductive or milder conditions.

Acid-mediated protocols offer a practical, metal-free alternative. Reagents such as concentrated hydrochloric acid, isopropanol hydrochloride (IPA·HCl), or aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can effectively deprotect the Cbz group. organic-chemistry.org These methods are often operationally simple, scalable, and compatible with various functional groups that might be sensitive to hydrogenolysis. organic-chemistry.org The mechanism typically involves protonation of the carbamate followed by nucleophilic attack or elimination.

Nucleophilic deprotection provides another orthogonal approach. For instance, a combination of 2-mercaptoethanol (B42355) and a base like potassium phosphate in N,N-dimethylacetamide (DMA) at elevated temperatures can cleave the Cbz group. organic-chemistry.org This method is particularly advantageous for substrates bearing sensitive functionalities that would not tolerate standard hydrogenolysis or strong acidic conditions. organic-chemistry.org Additionally, specific methods using low-carbon alcohols like methanol or ethanol have been shown to be effective for deprotecting Cbz groups on certain heterocyclic compounds, offering a simple and mild alternative. epa.gov

Another strategy involves the in situ generation of hydrogen for transfer hydrogenolysis, which avoids the direct handling of hydrogen gas. A system employing sodium borohydride (NaBH₄) with a catalytic amount of palladium on carbon (Pd/C) in methanol can rapidly and efficiently remove Cbz groups. researchgate.net This method is user-friendly and has been demonstrated on a gram scale. researchgate.net

| Method | Reagents and Conditions | Key Advantages | Reference |

|---|---|---|---|

| Acid-Mediated Deprotection | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) at room temperature. | Metal-free, cost-effective, scalable, tolerant of reducible groups. | organic-chemistry.org |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in N,N-dimethylacetamide (DMA) at 75 °C. | Superior for substrates with sensitive functionalities; avoids heavy metals. | organic-chemistry.org |

| Alcohol-Mediated Deprotection | Methanol, ethanol, or t-butanol at room temperature. | Simple, mild conditions; effective for certain heterocyclic amines. | epa.gov |

| Transfer Hydrogenolysis | NaBH₄, catalytic Pd/C in methanol at room temperature. | Avoids direct use of H₂ gas; rapid and high-yielding. | researchgate.net |

Reactions Involving the 3-Benzyl Substituent

The benzyl group at the C-3 position offers additional sites for chemical modification, namely the benzylic carbon and the aromatic phenyl ring.

The benzylic C-H bond is relatively weak and susceptible to radical reactions, making it a prime site for functionalization.

Benzylic Oxidation: The benzylic position can be oxidized to a carbonyl group. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzylic C-H bond, ultimately forming a ketone if another substituent is present at the benzylic carbon. masterorganicchemistry.com For this compound, this would lead to the formation of a 3-benzoyl derivative. Milder and more selective reagents, such as o-iodoxybenzoic acid (IBX) or systems involving TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can also achieve this transformation under less harsh conditions, which is crucial for complex molecules with sensitive functional groups. masterorganicchemistry.comorganic-chemistry.org The reaction requires the presence of at least one benzylic hydrogen. masterorganicchemistry.com

Benzylic Halogenation: Free-radical halogenation can selectively occur at the benzylic position. N-Bromosuccinimide (NBS), often with a radical initiator like AIBN or light, is the classic reagent for benzylic bromination. This reaction would replace a hydrogen on the methylene bridge of the benzyl group with a bromine atom, yielding 1-Cbz-3-(α-bromobenzyl)-piperidin-4-one. This product can then serve as a precursor for further nucleophilic substitution or elimination reactions. masterorganicchemistry.com

| Transformation | Typical Reagents | Potential Product from this compound | Reference |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄ or H₂CrO₄ (harsh); IBX or NaClO/TEMPO (mild). | 1-Cbz-3-benzoyl-piperidin-4-one | masterorganicchemistry.comorganic-chemistry.org |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) or light. | 1-Cbz-3-(α-bromobenzyl)-piperidin-4-one | masterorganicchemistry.com |

The phenyl ring of the benzyl substituent can undergo electrophilic aromatic substitution (EAS) reactions. The alkyl group (the piperidinone methylene bridge) attached to the phenyl ring is an activating, ortho, para-directing group. uci.edu Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to introduce substituents at the positions ortho and para to the point of attachment to the piperidine ring.

For example, a Friedel-Crafts acylation using an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃) would likely yield a mixture of the ortho- and para-acetylated products. wikipedia.org However, a significant challenge in Friedel-Crafts reactions is the potential for the Lewis acid catalyst to complex with the carbonyl and carbamate oxygen atoms in the piperidinone core, which could deactivate the system or lead to undesired side reactions. libretexts.org Therefore, milder Lewis acids or alternative Brønsted acid catalysts might be necessary. nih.gov

The phenyl ring of the benzyl group can be functionalized to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This typically requires the prior installation of a halide (e.g., Br or I) or a triflate group on the aromatic ring via electrophilic aromatic substitution, as described in the previous section.

For instance, if this compound is first brominated at the para position of the phenyl ring to give 1-Cbz-3-(4-bromobenzyl)-piperidin-4-one, this aryl bromide can then be coupled with a variety of organoboron compounds (boronic acids or esters) under Suzuki-Miyaura conditions. koreascience.krrsc.org This two-step sequence allows for the synthesis of a wide array of derivatives where the phenyl ring is connected to other aryl, heteroaryl, or alkyl groups, significantly increasing the molecular complexity. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. mdpi.com

Applications of 1 Cbz 3 Benzyl Piperidin 4 One in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Natural Products

Information regarding the use of 1-Cbz-3-benzyl-piperidin-4-one as a direct precursor for the synthesis of alkaloids or other nitrogen-containing heterocycles is not available in the reviewed scientific literature.

There is no available data on the application of this compound as a building block for the construction of polycyclic systems.

Utilization in the Construction of Pharmaceutical Scaffolds (General, Non-Biological)

Specific methods for the reduction of the ketone at the 4-position of this compound to form corresponding piperidine (B6355638) alcohols, or its conversion to piperidine amines via reductive amination, are not described in the available literature.

The utility of this compound in the synthesis of other substituted piperidines, or its conversion to aromatic systems like pyridines or fused systems like indolizidines, is not documented.

Application in Combinatorial Chemistry and Library Synthesis

There is no information to support the use of this compound as a scaffold or building block in the context of combinatorial chemistry or for the generation of compound libraries.

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of compound libraries by anchoring a starting material to an insoluble polymer support and performing subsequent reactions. While direct examples detailing the use of this compound on a solid support are not extensively documented, the principles of SPOS are readily applicable to this scaffold for the synthesis of substituted piperidine libraries.

For SPOS applications, the this compound scaffold would first need to be functionalized with a linker to enable attachment to a resin. This could be achieved by modifying the aromatic ring of the benzyl (B1604629) or benzyloxycarbonyl (Cbz) group with a suitable functional handle (e.g., a carboxylic acid or hydroxyl group). Once anchored to the resin, the piperidin-4-one core is available for a variety of transformations. The ketone at C-4 can be converted into other functional groups, such as amines via reductive amination or alkenes via Wittig-type reactions. The ability to perform these reactions in a solid-phase format allows for the use of excess reagents and simplified purification, as byproducts and unreacted reagents are simply washed away from the resin-bound product.

Below is a representative table illustrating a hypothetical reaction sequence for the diversification of a resin-bound this compound derivative.

| Step | Reaction | Reagents and Conditions | Expected Transformation |

|---|---|---|---|

| 1 | Resin Loading | Functionalized piperidinone, Wang resin, DCC, DMAP | Piperidinone scaffold is anchored to the solid support. |

| 2 | Reductive Amination | R-NH₂, NaBH(OAc)₃, THF | The C-4 ketone is converted to a secondary or tertiary amine. |

| 3 | Acylation | R-COCl, DIPEA, DCM | The newly formed secondary amine is acylated to form an amide. |

| 4 | Cleavage | TFA/DCM | The final diversified product is cleaved from the resin for purification and analysis. |

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis offers an alternative to SPOS for the rapid creation of compound libraries, avoiding the challenges associated with developing resin-cleavage strategies. This compound is an ideal substrate for this approach due to its good solubility in common organic solvents and its multiple points for diversification. This strategy has been successfully employed to create libraries of structurally diverse piperidine-based compounds for medicinal chemistry applications.

The core reactions involve transformations of the C-4 ketone. For instance, multicomponent reactions, such as the Ugi four-component reaction, can introduce significant structural diversity at the C-4 position in a single step, leading to the formation of complex bis-amide derivatives. Other key transformations include aldol (B89426) condensations to form new carbon-carbon bonds at the C-3 and C-5 positions, and nucleophilic additions to the carbonyl group. By distributing the common piperidinone starting material into an array of reaction vessels and treating each with a different set of reagents, a library of analogs can be generated efficiently.

The following table summarizes key transformations amenable to the solution-phase parallel synthesis of libraries based on this compound.

| Reaction Type | Exemplary Reagents | Resulting Structure | Key Feature |

|---|---|---|---|

| Reductive Amination | Library of primary/secondary amines, NaBH(OAc)₃ | 4-amino-piperidine derivatives | Introduces diverse N-substituents at C-4. |

| Aldol Condensation | Library of aldehydes/ketones, base or acid catalyst | 3,5-disubstituted piperidin-4-one derivatives | Forms C-C bonds at the α-position. |

| Wittig Reaction | Library of phosphonium (B103445) ylides | 4-alkylidene-piperidine derivatives | Converts the ketone to a C=C double bond. |

| Grignard Addition | Library of Grignard reagents (R-MgBr) | 4-hydroxy-4-alkyl-piperidine derivatives | Creates a tertiary alcohol at C-4. |

Asymmetric Synthesis Using this compound

Asymmetric synthesis involving the this compound scaffold is of significant interest for producing enantiomerically pure, biologically active molecules. The pre-existing stereocenter at the C-3 position can direct the stereochemical outcome of subsequent reactions, and the prochiral nature of the C-4 ketone allows for the application of enantioselective methods.

Diastereoselective Transformations Leading to Chiral Products

The chiral center at C-3, bearing a benzyl group, exerts stereochemical control over reactions at other positions on the piperidine ring, primarily at the adjacent C-4 ketone. This substrate control allows for diastereoselective transformations.

A primary example is the reduction of the C-4 ketone. The reduction can produce two diastereomeric alcohols: the cis-isomer (hydroxyl group and benzyl group on the same face of the ring) and the trans-isomer (hydroxyl group and benzyl group on opposite faces). The stereochemical outcome is highly dependent on the reducing agent and reaction conditions. Bulky reducing agents typically approach from the face opposite to the C-3 benzyl group, leading to the cis-alcohol, whereas smaller reducing agents or those capable of chelation may favor the trans-product. High to excellent diastereoselectivities have been observed in the reduction of related substituted piperidinones. nih.gov

Another important diastereoselective reaction is the enolization of the ketone followed by reaction with an electrophile. The two α-protons at the C-5 position are diastereotopic, and selective deprotonation can lead to a single enolate geometry, which then reacts with an electrophile from the less sterically hindered face to yield a 3,5-disubstituted piperidinone with high diastereoselectivity.

The table below presents research findings on diastereoselective reductions of related N-Cbz-3-substituted-4-piperidones.

| Reaction | Reagents | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 0 | Variable, often low selectivity |

| Ketone Reduction | L-Selectride®, THF | -78 | Typically >95:5 (favoring cis-alcohol) |

| Ketone Reduction | Catecholborane | -40 to 25 | Good to excellent (favoring cis-alcohol) nih.gov |

| Enolate Alkylation | 1. LDA, THF, -78 °C; 2. CH₃I | -78 | Potentially high, favoring trans-alkylation |

Enantioselective Syntheses from Chiral Precursors or Using Chiral Catalysts

Enantioselective synthesis can be achieved either by starting with an enantiopure version of this compound or by using a chiral catalyst to control the stereochemistry of a reaction on the prochiral substrate.

Starting with an enantiomerically pure precursor, obtained through methods like chiral resolution or an asymmetric synthetic route, ensures that all subsequent products derived from it will also be enantiopure, provided the reactions are stereospecific. This approach is fundamental in the total synthesis of natural products. nih.gov

Alternatively, external chiral reagents or catalysts can be used to induce asymmetry. For example, the prochiral ketone can undergo enantioselective aldol reactions when catalyzed by chiral biheteroaromatic diphosphine oxides. chemicalbook.com Similarly, chiral phosphoric acid catalysts have been shown to be effective in promoting intramolecular asymmetric aza-Michael cyclizations to form enantioenriched piperidines. whiterose.ac.uk The use of Evans' oxazaborolidine catalysts in aldol reactions with the related 1-Cbz-4-piperidone has been reported to yield products with excellent enantiomeric excess (>98% ee). smolecule.com Such strategies could be adapted to the 3-benzyl substituted analog to achieve both high diastereoselectivity and enantioselectivity.

The following table summarizes potential enantioselective approaches applicable to the this compound system based on established methodologies.

| Reaction Type | Chiral Influence | Example Catalyst/Auxiliary | Expected Outcome |

|---|---|---|---|

| Aldol Reaction | Chiral Catalyst | Proline-derived catalysts or Evans' oxazaborolidines smolecule.com | High enantiomeric excess (e.e.) of the aldol adduct. |

| Michael Addition | Chiral Catalyst | Chiral Phosphoric Acid whiterose.ac.uk | Formation of a new stereocenter with high e.e. |

| Ketone Reduction | Chiral Catalyst | Corey-Bakshi-Shibata (CBS) catalyst | Enantioselective formation of one alcohol enantiomer. |

| Alkylation | Chiral Auxiliary | Use of a chiral auxiliary on the nitrogen atom (instead of Cbz) | Diastereoselective alkylation, followed by removal of the auxiliary. |

Advanced Analytical Characterization Methodologies for 1 Cbz 3 Benzyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A combination of one-dimensional and two-dimensional experiments allows for a complete assignment of all proton and carbon signals and provides deep insight into the molecule's structure and spatial arrangement.

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental framework for structural analysis by identifying the different chemical environments of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 1-Cbz-3-benzyl-piperidin-4-one would exhibit distinct signals for the carboxybenzyl (Cbz) protecting group, the benzyl (B1604629) substituent at the 3-position, and the piperidin-4-one core. The aromatic protons of both benzyl groups would typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons of the Cbz group (-O-CH₂-Ph) would present as a characteristic singlet around δ 5.2 ppm. The piperidine (B6355638) ring protons would show more complex splitting patterns due to their diastereotopic nature and coupling interactions.

The ¹³C NMR spectrum provides information on all unique carbon atoms. The carbonyl carbon of the piperidin-4-one ring (C4) is expected to resonate at a significantly downfield chemical shift, typically around δ 207-209 ppm. The carbamate (B1207046) carbonyl (C=O) of the Cbz group would appear around δ 155 ppm. The carbons of the piperidine ring and the benzyl substituents would be found in the aliphatic and aromatic regions, respectively.

Based on data from analogs like 1-Cbz-piperidin-4-one and substituted N-benzyl piperidones, a representative set of chemical shifts for this compound can be predicted.

Representative ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Cbz Aromatic | ~7.35 (m, 5H) | ~128.0-136.0 | Protons and carbons of the Cbz phenyl ring. |

| Cbz CH₂ | ~5.18 (s, 2H) | ~67.5 | Benzylic protons of the Cbz group. |

| Cbz C=O | - | ~155.0 | Carbamate carbonyl carbon. |

| Benzyl Aromatic | ~7.25 (m, 5H) | ~126.0-139.0 | Protons and carbons of the C-3 benzyl substituent. |

| Benzyl CH₂ | ~2.8-3.2 (m, 2H) | ~35.0 | Benzylic protons attached to C-3. |

| H-2 / H-6 | ~3.5-4.2 (m, 4H) | ~45.0 (C2), ~45.5 (C6) | Diastereotopic protons adjacent to the nitrogen. Signals are often broad due to conformational exchange. |

| H-3 | ~3.0 (m, 1H) | ~50.0 | Methine proton at the substitution site. |

| C-4 (C=O) | - | ~208.0 | Ketone carbonyl carbon. |

| H-5 | ~2.5-2.7 (m, 2H) | ~41.0 | Protons adjacent to the ketone. |

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and determining the molecule's connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would reveal correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, and H-5 with H-6) and within the benzyl substituent (H-3 with its benzylic CH₂ protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on the already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. acs.orgmdpi.com This is crucial for piecing together the molecular skeleton. Key expected correlations would include the Cbz carbonyl carbon to the H-2 and H-6 protons, and the C4 ketone carbonyl to the H-3 and H-5 protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about stereochemistry and conformation. For this molecule, a key application would be to determine the orientation (axial or equatorial) of the benzyl group at the C-3 position by observing its spatial proximity to other protons on the piperidine ring.

Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-2 ↔ H-3 H-5 ↔ H-6 H-3 ↔ Benzyl-CH₂ | Confirms the proton connectivity around the piperidine ring and the attachment of the benzyl group at C-3. |

| HSQC | All C-H pairs | Assigns all carbon signals based on direct C-H one-bond correlations. |

| HMBC | Cbz C=O ↔ H-2, H-6 C-4 (Ketone) ↔ H-3, H-5 Benzyl-CH₂ ↔ C-2, C-3, C-4 | Confirms the integrity of the Cbz group and its connection to the nitrogen, and verifies the location of the benzyl substituent relative to the ketone. |

| NOESY | Benzyl-CH₂ ↔ H-2ax, H-5ax | Determines the spatial orientation (axial/equatorial preference) of the C-3 benzyl group. |

The structure of this compound is not static. It undergoes dynamic processes, including the chair-to-chair interconversion of the piperidine ring and restricted rotation around the carbamate C-N bond due to its partial double-bond character. researchgate.netst-andrews.ac.uk These dynamic exchanges can cause significant broadening of NMR signals at room temperature, particularly for the protons near the nitrogen (H-2 and H-6).

Variable Temperature (VT) NMR experiments are employed to study these conformational dynamics. st-andrews.ac.ukvnu.edu.vn By recording spectra at different temperatures, it is possible to either "freeze out" the individual conformers at low temperatures (slow exchange) or observe time-averaged, sharp signals at high temperatures (fast exchange). The temperature at which distinct signals coalesce into a single peak can be used to calculate the activation energy barrier (ΔG‡) for the conformational interchange, providing quantitative insight into the molecule's flexibility.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₁NO₃ |

| Monoisotopic Mass | 323.15214 u |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 324.15942 u |

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a protonated adduct like [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern serves as a "fingerprint" that can confirm the compound's identity and structural features. nih.govnist.gov

For this compound, several characteristic fragmentation pathways can be predicted:

Benzylic Cleavage: The most common fragmentation for benzyl-containing compounds is the formation of the highly stable tropylium (B1234903) ion (m/z 91).

Cbz Group Fragmentation: The carbamate group can fragment in several ways, including the loss of CO₂ (44 u) or the loss of the entire benzyloxycarbonyl group.

Piperidine Ring Cleavage: The piperidine ring can undergo alpha-cleavage adjacent to the nitrogen atom or other ring-opening fragmentations. libretexts.org

Plausible MS/MS Fragments for [C₂₀H₂₁NO₃+H]⁺

| m/z (u) | Proposed Fragment Structure / Loss | Notes |

|---|---|---|

| 232.1332 | [M+H - C₇H₇]⁺ | Loss of the benzyl group from C-3 via radical cleavage. |

| 176.0706 | [M+H - C₈H₈O₂]⁺ | Loss of the benzyloxycarbonyl moiety. |

| 108.0420 | [C₇H₆O]⁺ | Fragment corresponding to a benzyl alcohol cation from the Cbz group. |

| 91.0542 | [C₇H₇]⁺ | Tropylium ion, a highly characteristic fragment for benzyl-containing compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. For this compound, the IR spectrum provides direct evidence for its key structural components: the carbamate, the ketone, the piperidine ring, and the benzyl groups.

The analysis is based on the principle that molecular bonds and functional groups vibrate at specific, characteristic frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations.

Key vibrational modes expected for this compound are derived from data on analogous structures like 1-Cbz-4-piperidone and 1-benzyl-4-piperidone. chemicalbook.comnih.govnist.gov The spectrum would be dominated by two strong carbonyl (C=O) stretching bands. The ketone within the piperidine ring typically absorbs in the range of 1715-1725 cm⁻¹. The carbamate (N-Cbz) carbonyl group gives rise to a strong absorption band at a slightly lower frequency, generally around 1690-1700 cm⁻¹, due to resonance with the nitrogen lone pair. chemicalbook.com

Other significant absorptions include the C-H stretching vibrations of the aromatic rings (from the benzyl and Cbz groups) typically appearing above 3000 cm⁻¹, and the aliphatic C-H stretches of the piperidine ring and methylene (B1212753) bridge appearing just below 3000 cm⁻¹. The C-N stretching of the carbamate and piperidine ring, and the C-O stretching of the carbamate ester group, are expected in the fingerprint region (1400-1000 cm⁻¹).

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ketone | C=O Stretch | 1715 - 1725 | Strong |

| Carbamate | C=O Stretch | 1690 - 1700 | Strong |

| Aromatic Ring | C-H Stretch | 3030 - 3100 | Medium |

| Aliphatic (Piperidine/Benzyl CH₂) | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Carbamate | C-N Stretch | 1220 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores—parts of a molecule that absorb light. In this compound, the primary chromophores are the two benzene (B151609) rings associated with the N-benzyloxycarbonyl (Cbz) protecting group and the 3-benzyl substituent.

These aromatic rings contain π-electrons that can be excited to higher energy levels by absorbing UV radiation. Benzene and its simple derivatives typically exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm. The presence of these two aromatic systems in this compound would be expected to result in a UV absorption profile characteristic of a substituted benzene. The carbonyl groups of the ketone and carbamate functions also act as chromophores, exhibiting weak n→π* transitions at longer wavelengths, though these are often masked by the much stronger absorptions of the aromatic rings.

Table 2: Expected Chromophores and UV Absorption for this compound

| Chromophore | Electronic Transition | Approximate λmax (nm) |

|---|---|---|

| Benzene Ring (Cbz & Benzyl) | π → π* (E2-band) | ~210 |

| Benzene Ring (Cbz & Benzyl) | π → π* (B-band) | ~260 |

| Ketone Carbonyl | n → π* | ~280-300 |

X-ray Crystallography for Absolute Stereochemistry and Conformation in Solid State

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. For a chiral molecule like this compound, this technique is invaluable for unambiguously establishing its absolute stereochemistry and solid-state conformation.

The process requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the beam, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the precise position of each atom can be determined.